molecular formula C23H32N4 B611379 TIQ-15

TIQ-15

カタログ番号: B611379
分子量: 364.5 g/mol
InChIキー: MYCKNKHATQGHEV-YADHBBJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

TIQ-15の合成には、テトラヒドロイソキノリン(THIQ)をコア構造として用います。合成経路は通常、以下の手順を含みます。

化学反応の分析

TIQ-15は、以下を含むいくつかのタイプの化学反応を起こします。

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

科学的研究の応用

HIV Treatment

Mechanism of Action
TIQ-15 acts as an antagonist to the CXCR4 receptor, which is critical for HIV entry into host cells. It has demonstrated potent inhibition against CXCR4-tropic and dual-tropic HIV viruses with an IC50 value of approximately 6 nM for CXCR4 calcium flux . The compound blocks SDF-1α binding, signal transduction pathways, and inhibits T cell chemotaxis induced by SDF-1α, thereby preventing viral entry and spread .

Synergistic Effects
In studies involving co-dosing with maraviroc (a CCR5 inhibitor), this compound exhibited synergistic activity, suggesting its potential use in combination therapies for patients infected with mixed tropic viruses . This dual-action approach could enhance therapeutic efficacy against diverse HIV strains.

Cancer Treatment

Role in Breast Cancer
Research has indicated that this compound may play a role in overcoming trastuzumab resistance in breast cancer patients. In vitro studies have shown that this compound can inhibit the proliferation of MDA-MB-231 breast tumor cells, highlighting its potential as an anticancer agent . The compound's ability to modulate CXCR4 signaling pathways may contribute to its effectiveness in cancer therapy.

Potential for Combination Therapy
this compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties make it a promising candidate for further development in combination therapies targeting cancer cells that express CXCR4 .

Pharmacological Profile

ADME Characteristics
Preliminary tests indicate that this compound has minimal inhibitory effects on CYP450 enzymes, distinguishing it from other CXCR4 antagonists like AMD11070. This characteristic is crucial for reducing drug-drug interactions and enhancing safety profiles in clinical settings .

Specificity and Selectivity
this compound selectively inhibits CXCR4 without affecting CCR5 receptors even at high concentrations, reinforcing its specificity as a targeted therapy for conditions involving CXCR4 signaling .

Case Studies and Research Findings

StudyFocusFindings
PLOS Pathogens (2024)HIV InhibitionDemonstrated potent inhibition of CXCR4-tropic viruses; synergistic effects with maraviroc .
ResearchGate (2023)Cancer ResistanceShowed effectiveness against MDA-MB-231 cells; potential to overcome trastuzumab resistance .
NARI (2023)Atherosclerosis ImagingDeveloped a contrast agent based on this compound structure; highlights versatility beyond anti-HIV and anti-cancer applications .

作用機序

TIQ-15は、CXCR4受容体に結合することでその効果を発揮し、CXCR4とそのリガンドであるストローマ細胞由来因子1(SDF-1)との相互作用を阻害します。 この阻害は、CXCR4によって活性化される下流のシグナル伝達経路を阻止し、細胞遊走と増殖の抑制につながります さらに、this compoundは、さまざまな薬物の代謝に関与する酵素CYP450 2D6を阻害します .

類似化合物の比較

This compoundは、CXCR4拮抗薬として知られる化合物のクラスに属しています。類似の化合物には、以下のようなものがあります。

This compoundは、CXCR4に対する高い効力と選択性、およびCYP450 2D6を阻害する能力により、ユニークです .

生物活性

TIQ-15 is a novel compound classified as a CXCR4 antagonist, belonging to the tetrahydroisoquinoline (TIQ) subclass. Its development is significant in the context of HIV treatment, particularly for infections involving CXCR4-tropic and dual-tropic strains of the virus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound exerts its biological effects primarily through antagonism of the CXCR4 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in HIV entry into host cells. The compound has demonstrated the ability to inhibit several key processes:

  • SDF-1 Binding : this compound blocks the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4, which is essential for HIV entry and T cell chemotaxis .
  • Signal Transduction : It inhibits SDF-1-induced signal transduction pathways, specifically those involving cofilin activation and cAMP production. This compound has an IC50 value of 41 nM for blocking SDF-1α-induced cAMP reduction, significantly more potent than AMD3100 (347 nM) .
  • Chemotaxis Inhibition : this compound inhibits SDF-1α/CXCR4-mediated chemotaxis in CD4 T cells with an IC50 of 176 nM .

Pharmacological Profile

The pharmacological properties of this compound have been characterized through various assays:

Property Value Notes
IC50 for CXCR4-tropic HIV13 nMPotent inhibition without cytotoxicity .
IC50 for SDF-1α-induced cAMP41 nMMore effective than AMD3100 .
IC50 for T cell chemotaxis176 nMDose-dependent inhibition observed .
Synergistic effect with maravirocYesEnhances efficacy against R5-tropic viruses .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Inhibition of HIV Entry : In vitro studies demonstrated that this compound effectively blocks HIV entry into primary CD4 T cells, showcasing its specificity for CXCR4-tropic strains while not affecting CCR5-tropic strains significantly .
  • Cofilin Activation : Research indicated that this compound inhibits cofilin dephosphorylation in response to SDF-1α, supporting its role in disrupting CXCR4-mediated signaling pathways .
  • Clinical Isolate Testing : When tested against a panel of clinical isolates, this compound exhibited potent inhibition against CXCR4-tropic and dual-tropic viruses, reinforcing its potential application in treating diverse HIV strains .

特性

分子式

C23H32N4

分子量

364.5 g/mol

IUPAC名

N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

InChI

InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1

InChIキー

MYCKNKHATQGHEV-YADHBBJMSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3

異性体SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3

正規SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TIQ-15;  TIQ 15;  TIQ15; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TIQ-15
Reactant of Route 2
TIQ-15
Reactant of Route 3
TIQ-15
Reactant of Route 4
TIQ-15
Reactant of Route 5
TIQ-15
Reactant of Route 6
TIQ-15

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。